molecular formula C66H93N13O25 B053624 Hirudin (54-65) (desulfated) CAS No. 113274-56-9

Hirudin (54-65) (desulfated)

Cat. No. B053624
CAS RN: 113274-56-9
M. Wt: 1468.5 g/mol
InChI Key: ZNEKMMIWGPUTGR-SQJOKQRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hirudin (54-65) (desulfated) is a fragment of the 65 residue protein of Hirudin . It is a small protein (polypeptide) composed of 65-66 amino acids . The molecular formula is C66H93N13O25 . It has a strong inhibitory effect on thrombin and is the strongest natural specific inhibitor of thrombin found so far .


Synthesis Analysis

Hirudin is mainly produced in bacterial or yeast expression systems . The cell-free synthesis of hirudin has been developed as an alternative protocol . The combination of K562 cell lysates and the endogenous wild-type signal peptide sequence was found to be most effective . Cell-free synthesized hirudin showed a considerably higher anti-thrombin activity compared to recombinant hirudin produced in bacterial cells .


Molecular Structure Analysis

The molecular weight of Hirudin (54-65) (desulfated) is 1468.5 g/mol . The IUPAC name is glycyl-L-alpha-aspartyl-L-phenylalanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-isoleucyl-L-prolyl-L-alpha-glutamyl-L-alpha-glutamyl-L-tyrosyl-L-leucyl-L-glutamine .


Chemical Reactions Analysis

Hirudin fuses with thrombin to produce a non-covalent nitric oxide synthase with a dissociation constant of the order of 10-12 and a very fast reaction rate . Hirudin and thrombin have strong infectivity, 1μg can neutralize 5μg thrombin, and the molar ratio is 1:1 .

Scientific Research Applications

Thrombin Inhibition

Hirudin (54-65) (desulfated) is a derivative of Hirudin, an acidic polypeptide secreted by the salivary glands of Hirudo medicinalis . It is the strongest natural specific inhibitor of thrombin found so far . It has a strong inhibitory effect on thrombin , and 1μg can neutralize 5μg thrombin, with a molar ratio of 1:1 .

Anti-thrombotic Effect

Hirudin has been demonstrated to possess a potent anti-thrombotic effect in previous studies . The derivatives of Hirudin, including Hirudin (54-65) (desulfated), have been the focus of increasing research due to their stronger antithrombotic activity and lower bleeding risk .

Wound Repair

Hirudin and its derivatives have been reported to have a wound repair effect . This could potentially be applied in the field of wound healing and tissue regeneration.

Anti-fibrosis Effect

Hirudin and its derivatives have been reported to have an anti-fibrosis effect . This could be beneficial in the treatment of diseases characterized by fibrosis, such as liver cirrhosis and pulmonary fibrosis.

Effect on Diabetic Complications

Hirudin and its derivatives have been reported to have an effect on diabetic complications . This suggests potential applications in the management and treatment of diabetes and its complications.

Anti-tumor Effect

Hirudin and its derivatives have been reported to have an anti-tumor effect . This suggests potential applications in cancer treatment.

Anti-hyperuricemia Effect

Hirudin and its derivatives have been reported to have an anti-hyperuricemia effect . This suggests potential applications in the treatment of hyperuricemia and gout.

Effect on Cerebral Hemorrhage

Hirudin and its derivatives have been reported to have an effect on cerebral hemorrhage . This suggests potential applications in the treatment of cerebral hemorrhage and other cerebrovascular diseases.

Mechanism of Action

Target of Action

Hirudin (54-65) (desulfated) is a desulfated peptide fragment of hirudin, an anticoagulant produced by H. medicinalis . The primary target of this compound is thrombin , a key enzyme in the coagulation cascade . Thrombin plays a crucial role in blood clotting by converting fibrinogen into fibrin, which forms the structural basis of a blood clot .

Mode of Action

Hirudin (54-65) (desulfated) interacts with thrombin in a highly specific and efficient manner . It fuses with thrombin to produce a non-covalent complex . This interaction inhibits the proteolytic function of thrombin, thereby preventing the conversion of fibrinogen to fibrin . This results in the inhibition of blood clot formation .

Biochemical Pathways

The action of Hirudin (54-65) (desulfated) primarily affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting thrombin, Hirudin (54-65) (desulfated) disrupts this cascade, preventing the formation of fibrin and ultimately the formation of blood clots .

Pharmacokinetics

It is known that the compound has a low oral bioavailability due to poor absorption . It is primarily excreted through the kidneys . The distribution half-life is approximately 15-20 minutes, and the clearance half-life is about 1-2 hours .

Result of Action

The primary molecular effect of Hirudin (54-65) (desulfated) is the inhibition of thrombin, which results in the prevention of fibrin clot formation . This can have significant cellular effects, particularly in conditions where blood clotting is a concern, such as in thrombosis .

Safety and Hazards

Hirudin (54-65) (desulfated) is not for human or veterinary use . It has been classified as having no health hazard, no chronic health hazard, no flammability, and no physical hazards .

Future Directions

The future directions of Hirudin (54-65) (desulfated) research could involve its potential applications in treating related diseases . It has been demonstrated to possess potent anti-thrombotic effect , and various bioactivities of hirudin have been reported as well, including wound repair effect, anti-fibrosis effect, effect on diabetic complications, anti-tumor effect, anti-hyperuricemia effect, effect on cerebral hemorrhage, and others .

properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H93N13O25/c1-5-34(4)55(78-59(96)41(21-26-53(89)90)71-56(93)38(18-23-50(83)84)72-61(98)44(29-35-10-7-6-8-11-35)77-63(100)46(31-54(91)92)69-49(82)32-67)65(102)79-27-9-12-47(79)64(101)73-40(20-25-52(87)88)57(94)70-39(19-24-51(85)86)58(95)76-45(30-36-13-15-37(80)16-14-36)62(99)75-43(28-33(2)3)60(97)74-42(66(103)104)17-22-48(68)81/h6-8,10-11,13-16,33-34,38-47,55,80H,5,9,12,17-32,67H2,1-4H3,(H2,68,81)(H,69,82)(H,70,94)(H,71,93)(H,72,98)(H,73,101)(H,74,97)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,103,104)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEKMMIWGPUTGR-SQJOKQRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H93N13O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hirudin (54-65) (desulfated)

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